



Application Note: Synthesis of 1-Bromo-4nitrobenzene from Bromobenzene

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Compound of Interest		
Compound Name:	1-Bromo-4-nitrobenzene	
Cat. No.:	B128438	Get Quote

Abstract

This document provides a comprehensive protocol for the synthesis of **1-bromo-4-nitrobenzene** via the electrophilic aromatic substitution of bromobenzene. The methodology details the nitration of bromobenzene using a standard nitrating mixture of concentrated sulfuric and nitric acids. This process is fundamental in organic synthesis for introducing a nitro group onto an aromatic ring, which can then serve as a precursor for various functional groups, making it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This application note includes a detailed experimental procedure, a summary of quantitative data, safety precautions, and a visual workflow to ensure reproducibility and safety in a laboratory setting.

Introduction

The synthesis of **1-bromo-4-nitrobenzene** from bromobenzene is a classic example of an electrophilic aromatic substitution reaction.[3] In this reaction, the nitronium ion (NO₂+), generated in situ from the reaction between concentrated nitric acid and sulfuric acid, acts as the electrophile.[4]

The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group.[4][5] This directive effect means that the incoming nitro group will predominantly substitute at the positions ortho and para to the bromine atom.[5] The major products are **1-bromo-4-nitrobenzene** (para-product) and **1-bromo-2-nitrobenzene** (ortho-product), with the para-isomer being the primary product due to reduced steric hindrance.[6] The significant difference



in the melting points and solubilities of the ortho (m.p. 43°C) and para (m.p. 127°C) isomers allows for the effective separation and purification of the desired **1-bromo-4-nitrobenzene** by recrystallization from ethanol.[4]

Reaction Scheme

The overall reaction is as follows:

$$Br-C_6H_5 + HNO_3 --(H_2SO_4)--> Br-C_6H_4-NO_2 + H_2O_4$$

The reaction yields a mixture of ortho and para isomers, with the para isomer being the major product.

Experimental Protocol

This protocol is based on established laboratory procedures for the nitration of aromatic compounds.[4][7][8]

- 3.1 Materials and Reagents
- Bromobenzene (C₆H₅Br)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ethanol (95%)
- · Crushed Ice
- Deionized Water
- 50 mL or 100 mL Erlenmeyer flask
- Beakers
- Graduated cylinders
- · Ice bath



- Magnetic stirrer and stir bar (optional)
- Thermometer
- Büchner funnel and filter flask
- Filter paper
- Hot plate

3.2 Procedure

Step 1: Preparation of the Nitrating Mixture

- In a 50 mL Erlenmeyer flask, cautiously combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid.[4]
- Swirl the flask gently to ensure thorough mixing.
- Cool the mixture to room temperature, and then further cool it in an ice-water bath.[4] This step is crucial as the mixing process is highly exothermic.

Step 2: Nitration of Bromobenzene

- Measure 3.0 mL of bromobenzene in a graduated cylinder.
- Slowly add the bromobenzene in small portions (approximately 0.5 mL at a time) to the cold, stirred nitrating mixture over a period of about 5 minutes.[4]
- Maintain the reaction temperature below 55-60°C by using the ice bath.[9] Proper temperature control is critical to prevent the formation of dinitrated byproducts.[4]
- After the addition is complete, remove the ice bath and place the flask in a warm water bath maintained at 50-60°C.[4]
- Swirl the flask for an additional 15 minutes to ensure the reaction goes to completion.

Step 3: Isolation of the Crude Product



- Carefully pour the warm reaction mixture onto approximately 25 g of crushed ice in a beaker.
- Stir the resulting mixture until all the ice has melted. The crude product will precipitate as a solid.
- Collect the solid product by suction filtration using a Büchner funnel.[4][7]
- Wash the precipitate thoroughly with several portions of cold water to remove any residual acid.[7] Press the solid with a spatula to remove as much water as possible.[4]

Step 4: Purification by Recrystallization

- Transfer the crude solid product to a clean Erlenmeyer flask.
- Add a minimal amount of 95% ethanol (start with ~5-10 mL) and heat the mixture to boiling on a hot plate.[4]
- Continue adding hot ethanol in small portions until all the solid has just dissolved.[4]
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[7]
- Collect the purified crystals of **1-bromo-4-nitrobenzene** by suction filtration.[4]
- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities (primarily the ortho-isomer).[4]

Step 5: Drying and Characterization

- Dry the purified product on a watch glass or in a desiccator.
- Determine the mass of the final product and calculate the percentage yield.
- Characterize the product by measuring its melting point (literature value: 124-127°C).[1][4]

Data Presentation



The following table summarizes quantitative data from various cited experimental procedures.

Parameter	Procedure 1[4]	Procedure 2[8]	Procedure 3[7]
Reagents			
Bromobenzene	3.0 mL	2.6 mL	2.0 g
Conc. H ₂ SO ₄	4.0 mL	5.0 mL	5.0 mL
Conc. HNO₃	4.0 mL	5.0 mL	5.0 mL
Reaction Conditions			
Initial Temperature	Room temp, then ice	273 K (0 °C)	Ice bath cooling
Reaction Temperature	< 60°C, then 50-60°C	Raised to 333 K (60°C)	30-35°C
Reaction Time	15 min after addition	3 hours	10 min after addition
Results			
Reported Yield	Not specified	70%	Not specified
Product Melting Point (°C)	127	Not specified	Not specified

Visualizations

Diagram 1: Experimental Workflow



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Caption: Workflow for the synthesis of **1-bromo-4-nitrobenzene**.



Safety Precautions

- Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[7] Always handle them with extreme care inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- Exothermic Reaction: The reaction is exothermic.[4] Proper temperature control is essential to prevent the reaction from becoming uncontrollable and to minimize the formation of hazardous byproducts. Always add reagents slowly and use an ice bath as instructed.
- Organic Compounds: Bromobenzene and its nitrated products are toxic and can cause irritation.[7] Avoid inhaling vapors and prevent direct skin contact.[7]
- Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Acidic filtrates should be neutralized before disposal.

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